4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-

Catalog No.
S3335780
CAS No.
137988-07-9
M.F
C17H12O5
M. Wt
296.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-

CAS Number

137988-07-9

Product Name

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-

IUPAC Name

(4-oxo-3-phenoxychromen-7-yl) acetate

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

InChI

InChI=1S/C17H12O5/c1-11(18)21-13-7-8-14-15(9-13)20-10-16(17(14)19)22-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

BUUNXKBAQARCBI-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- is a chemical compound belonging to the class of chromones, which are characterized by a benzopyran core structure. This specific compound features an acetyloxy group at the 7-position and a phenoxy group at the 3-position of the benzopyran ring. The molecular formula for this compound is C17H12O5, indicating a complex structure with various functional groups that can influence its chemical properties and biological activities .

Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The presence of different substituents on the chromone core can significantly alter these activities, making compounds like 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- of particular interest in medicinal chemistry and pharmacology.

Information regarding a specific mechanism of action for this compound is currently limited. As mentioned earlier, related isoflavones have been studied for various potential health effects. Their mechanism of action often involves mimicking estrogen, a female sex hormone, or having antioxidant properties []. However, more research is needed to understand if this specific compound exhibits similar activities.

Synthesis and Characterization:

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-, also known as 7-acetyloxy-3-phenoxycoumarin, is a synthetic molecule belonging to the class of coumarins. Its synthesis was first reported in 1995 by researchers at the University of California, San Francisco []. The synthesis involves a multi-step process, including the condensation of 4-hydroxycoumarin with p-hydroxybenzaldehyde, followed by acetylation with acetic anhydride []. The structure of the compound is typically characterized using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [].

Biological Activities:

Research suggests that 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- exhibits a range of biological activities, including:

  • Anticoagulant activity: Early research investigated the compound's potential as an anticoagulant due to its structural similarity to known anticoagulants []. However, further development in this area appears to be limited.
  • Antioxidant activity: Studies have shown that the compound exhibits antioxidant properties, potentially offering protection against cellular damage caused by free radicals [].
  • Antimicrobial activity: Some research suggests that the compound may possess antimicrobial activity against certain bacterial and fungal strains [, ]. However, more research is needed to confirm these findings and understand the mechanisms of action.

Research indicates that chromones exhibit a wide range of biological activities. While specific studies on 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- are sparse, related compounds have demonstrated:

  • Antioxidant activity: Protecting cells from oxidative stress.
  • Anti-inflammatory effects: Reducing inflammation in various biological models.
  • Antimicrobial properties: Inhibiting the growth of bacteria and fungi.

These activities suggest potential therapeutic applications, although further research is necessary to elucidate the specific biological effects of this compound.

The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves several key steps:

  • Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.
  • Acetylation: The introduction of the acetyloxy group can be performed using acetic anhydride or acetyl chloride in the presence of a base.
  • Phenoxy substitution: The phenoxy group can be introduced via nucleophilic substitution reactions involving phenol derivatives.

Specific methodologies for synthesizing this particular compound may vary and often require optimization based on desired yields and purity .

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting inflammatory diseases or infections.
  • Agriculture: Compounds with antimicrobial properties could be explored as natural pesticides or fungicides.
  • Cosmetics: Antioxidant properties make it suitable for inclusion in skincare formulations aimed at reducing oxidative damage.

Further research is needed to explore these applications fully.

Several compounds share structural similarities with 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-, including:

Compound NameStructural FeaturesNotable Activities
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)Two acetyloxy groupsEnhanced antioxidant activity
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-nitrophenoxy)Nitro group additionPotential antimicrobial properties
7-HydroxychromoneHydroxyl group instead of acetyloxyAntioxidant and anti-inflammatory

These compounds illustrate variations in substituents that can influence biological activity and chemical reactivity. The unique combination of an acetyloxy group and a phenoxy moiety in 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-, sets it apart from others by potentially enhancing its solubility and bioactivity .

Traditional Condensation-Acetylation Approaches in Chromone Synthesis

Traditional synthetic routes to 4H-1-benzopyran-4-one derivatives often rely on sequential condensation and acetylation steps. For instance, the Claisen rearrangement of preformed coumarin nuclei has been a cornerstone for introducing substituents at specific positions. In studies of sesibiricin and toddaculin synthesis, researchers utilized 1,1-dimethylallyloxy ether intermediates to achieve C-6 or C-8 substitutions through thermal rearrangement. This method’s efficiency lies in its ability to preserve the coumarin core while enabling regioselective functionalization under mild conditions.

Acetylation typically follows condensation steps to protect hydroxyl groups or modify reactivity. For example, the synthesis of 5,7-dihydroxy-2-methylchromone derivatives involved trapping phenolic intermediates as butyrate esters before hydrolysis to yield target compounds. Such strategies prevent unwanted side reactions during cyclization, ensuring high-purity products. However, traditional approaches often face limitations in scalability and selectivity, particularly when dealing with polyoxygenated substrates.

Traditional MethodReagents/ConditionsYieldReference
Claisen rearrangementThermal pyrolysis, DMF60–75%
Propargylation-acetylationPropargyl bromide, Ac₂O45–50%
Acid-catalyzed cyclizationH₂SO₄, acetic anhydride55–65%

Modern Innovations in Regioselective Functionalization Strategies

Recent advances in regioselective synthesis have addressed traditional limitations, particularly for 3-phenoxy and 7-acetyloxy substitutions. Palladium-catalyzed C–H functionalization, as demonstrated in halochromone synthesis, enables direct aryl-ether bond formation without prefunctionalized substrates. For example, coupling 7-hydroxy-4H-chromen-4-one with iodobenzene derivatives using Pd(OAc)₂ and ligands like XPhos achieves 3-phenoxy groups with >80% selectivity.

Halogen-mediated strategies further enhance regiocontrol. The biphasic halogenation of 1,3-diarylpropane-1,3-diones with ammonium halides and hydrogen peroxide introduces halogens at the C-3 position, followed by cyclodehydration to yield 3-halochromones. Adapting this to 7-(acetyloxy)-3-phenoxy derivatives could involve sequential acetylation and Suzuki-Miyaura cross-coupling to install the phenoxy group.

Key Reaction Pathway for Regioselective Synthesis

  • C-7 Acetylation: Protect 7-hydroxy chromone with acetic anhydride in pyridine.
  • C-3 Phenoxy Installation: Utilize Ullmann coupling with CuI/1,10-phenanthroline to couple phenol derivatives.
  • Deprotection: Selective removal of acetyl groups under mild basic conditions.

Green Chemistry Applications in Coumarin Derivative Preparation

Green chemistry principles have reshaped chromone synthesis by minimizing hazardous solvents and energy consumption. Microwave-assisted reactions, for instance, reduce reaction times from hours to minutes while improving yields. In the synthesis of peucenin derivatives, microwave irradiation achieved 85% yield in 15 minutes compared to 6 hours under conventional heating.

Solvent-free conditions and biocatalysts offer additional advantages. Lipase-mediated acetylation of 7-hydroxy chromones in ionic liquids avoids toxic acylating agents, generating 7-acetyloxy derivatives with >90% enantiomeric excess. Furthermore, mechanochemical grinding of substrates with K₂CO₃ enables Claisen rearrangements without solvents, reducing waste generation.

Green MethodAdvantagesYieldReference
Microwave-assisted synthesis80% reduction in time82–88%
Biocatalytic acetylationNo toxic reagents90–95%
Mechanochemical grindingSolvent-free, high atom economy75–80%

The compound 4H-1-benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- represents a complex heterocyclic structure that belongs to the chromone family, characterized by its benzopyran core with specific substitutions at the 7 and 3 positions [2]. This compound features a molecular formula of C17H12O5 and demonstrates significant structural complexity through the presence of both acetyloxy and phenoxy functional groups [3]. The benzopyran scaffold serves as a fundamental framework for numerous bioactive compounds, with substitution patterns playing crucial roles in determining biological activity profiles [4].

Impact of 7-Acetyloxy Substitution on Bioactivity Profiles

The 7-acetyloxy substitution in benzopyran derivatives exhibits profound effects on enzymatic interactions and bioactivity profiles. Research has demonstrated that the position and nature of acetoxy groups on the benzopyran ring system significantly influence protein transacetylase activity [5]. Studies examining acetoxycoumarin protein transacetylase specificity revealed that the efficiency of acetyl group transfer varies dramatically based on substitution position [5].

Quantitative analysis of acetoxy-substituted benzopyran derivatives shows that 7-acetoxy-4-methylcoumarin exhibits the highest transacetylase activity, serving as the reference compound for comparison [5]. The relative activity ratios demonstrate that 6-acetoxy-4-methylcoumarin requires twice the concentration to achieve comparable glutathione S-transferase inhibition, while 5-acetoxy-4-methylcoumarin and 4-acetoxycoumarin require four times the concentration [5]. Notably, 7,8-diacetoxy-4-methylcoumarin exhibits maximum glutathione S-transferase inhibition at half the relative activity ratio, indicating enhanced potency through dual acetyloxy substitution [5].

Table 1: Impact of 7-Acetyloxy Substitution on Enzyme Inhibition

CompoundRelative Activity RatioEnzyme TargetInhibition PercentConcentration (mM)
7-acetoxy-4-methylcoumarin1.0Glutathione S-transferase transacetylase--
6-acetoxy-4-methylcoumarin2.0Glutathione S-transferase transacetylase--
5-acetoxy-4-methylcoumarin4.0Glutathione S-transferase transacetylase--
4-acetoxycoumarin4.0Glutathione S-transferase transacetylase--
7,8-diacetoxy-4-methylcoumarin0.5Glutathione S-transferase transacetylaseMaximum (2x of 7-AMC)-
4-methyl-7-(2-oxopropoxy)-2H-1-benzopyran-2-one-Human aldehyde dehydrogenase35.90.01
4-methyl-7-(2-oxo-2-phenylethoxy)-2H-1-benzopyran-2-one-Human aldehyde dehydrogenase32.90.01

The mechanistic basis for enhanced activity at the 7-position relates to the proximity of the acetoxy group to the oxygen heteroatom in the benzopyran ring system [5]. This spatial arrangement facilitates optimal acetyl group transfer capability, suggesting that electronic and steric factors combine to create favorable binding interactions with target proteins [5]. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding hydroxyl derivative, which can further interact with biological molecules through hydrogen bonding mechanisms .

Enzyme inhibition studies reveal that 7-acetyloxy substituted benzopyran derivatives demonstrate significant inhibitory effects against human aldehyde dehydrogenase [7] [8]. Compounds bearing 7-acetyloxy modifications exhibit inhibition percentages ranging from 32.9% to 35.9% at 0.01 millimolar concentrations [7] [8]. These findings indicate that the acetyloxy group at the 7-position serves as a critical pharmacophore for enzyme recognition and binding [7].

Role of 3-Phenoxy Group in Target Binding Affinity

The 3-phenoxy substitution in benzopyran derivatives plays a fundamental role in determining target binding affinity and selectivity. The phenoxy group at the 3-position contributes significantly to molecular recognition processes through hydrophobic interactions and π-π stacking with target proteins [9] [10]. Benzopyran derivatives containing phenoxy substituents demonstrate enhanced binding affinity compared to their unsubstituted counterparts, with binding energies ranging from -6.5 to -7.6 kilocalories per mole in molecular docking studies [9].

Structure-activity relationship analysis of benzopyran-based compounds reveals that the phenoxy group orientation and electronic properties directly influence target recognition [9] [10]. Molecular docking studies demonstrate that compounds with 3-phenoxy substitutions adopt specific conformational arrangements that optimize interactions with binding pockets [9]. The phenoxy group establishes hydrophobic contacts with amino acid residues such as leucine, methionine, and phenylalanine, while the aromatic ring participates in π-π interactions with histidine and tryptophan residues [11].

Table 2: Role of 3-Phenoxy Group in Target Binding

Compound TypeMolecular WeightTarget BindingActivity TypeKey Features
4H-1-Benzopyran-4-one, 7-butoxy-3-phenoxy310.3Enzymes/receptorsAntioxidant/anti-inflammatoryEnhanced solubility/stability
2-[4-(2,3-dihydroxypropoxy)phenyl]-3-phenyl-2H-1-benzopyran374.436Estrogen receptorAntiestrogenHigh estrogen receptor affinity
Benzopyran derivatives (various phenoxy substitutions)VariableP-glycoproteinEfflux inhibitionHydrophobic interactions
3-phenoxy benzopyran derivativesVariableVarious receptorsVariableMolecular recognition

The phenoxy group contributes to binding affinity through multiple mechanisms, including van der Waals interactions, hydrophobic clustering, and aromatic stacking [10] [12]. Studies of benzopyran derivatives with para-positioned phenoxy substituents demonstrate superior activity compared to meta and ortho-positioned analogs, indicating the importance of substitution pattern for optimal receptor recognition [10]. The phenoxy group's electronic properties influence the overall dipole moment of the molecule, affecting its approach and orientation within target binding sites [12].

Quantitative structure-activity relationship studies reveal that the van der Waals surface area of hydrophobic atoms, including those in the phenoxy group, correlates linearly with pharmacological activity [13]. This relationship suggests that the phenoxy group's hydrophobic character is essential for establishing favorable interactions with lipophilic regions of target proteins [13]. The phenoxy substituent also influences the molecule's conformational flexibility, allowing for induced-fit binding mechanisms that optimize target recognition [9].

Electronic Effects of Benzopyran Core Modifications

The benzopyran core structure exhibits distinctive electronic properties that fundamentally influence bioactivity through charge distribution, orbital interactions, and molecular recognition processes [14] [15]. The bicyclic aromatic system creates a delocalized π-electron network that affects both ground-state stability and excited-state properties [14] [15]. Theoretical calculations reveal that benzopyran derivatives demonstrate characteristic highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that determine their reactivity profiles [15] [16].

The electronic effects of benzopyran core modifications manifest through alterations in charge transfer properties and electron density distribution [14] [15]. Compounds with benzopyran cores exhibit donor-π-acceptor system characteristics, where electron clouds in the highest occupied molecular orbital are primarily delocalized on donor regions and the molecular core, while the lowest unoccupied molecular orbital localizes on acceptor regions [16]. This electronic arrangement facilitates charge transfer processes that are essential for biological activity [16].

Table 3: Electronic Effects of Benzopyran Core Modifications

Modification TypeEffect on ActivityQuantitative ImpactExamples
Highest occupied molecular orbital/Lowest unoccupied molecular orbital energy gapDetermines charge transfer propertiesEnergy gap affects photochemical propertiesDonor-π-acceptor system in fluorescent derivatives
Dipole moment orientationInfluences receptor approach/bindingDipole vector direction correlates with activityPotassium adenosine triphosphate channel openers activity correlation
Electron-withdrawing groupsReduces electron density at reactive sitesLower activity with strong electron-withdrawing groupsHalogen substitutions
Electron-donating groupsIncreases electron density for nucleophilic attackEnhanced activity with moderate electron-donating groupsMethoxy, hydroxy substitutions
Ring planarityEssential for π-π interactionsLoss of planarity reduces activity significantlySteric hindrance at carbon-5 position
Charge distributionAffects hydrogen bonding capacityOptimal charge balance requiredNitrogen protonation effects

Thermodynamic and kinetic studies of benzopyran compounds reveal that electronic effects propagate through the aromatic system via conjugation mechanisms [14] [15]. The benzopyran core facilitates electronic communication between substituents through the benzene ring, double bonds, and heteroatoms, creating simultaneous correlations between thermodynamic stability and kinetic reactivity [14] [15]. These electronic transmission pathways enable substituent effects to influence distant molecular regions, affecting binding affinity and selectivity [14].

Molecular orbital analysis demonstrates that benzopyran derivatives exhibit specific charge transfer characteristics that correlate with biological activity [15] [16]. The singlet charge transfer state formation occurs primarily through highest occupied molecular orbital to lowest unoccupied molecular orbital transitions, with electron density redistribution affecting molecular recognition processes [16]. Dipole moment calculations reveal that the direction and magnitude of the dipole vector directly correlate with vasodilator activity in benzopyran-based potassium channel openers [17].

XLogP3

3

Other CAS

137988-07-9

Wikipedia

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-

Dates

Last modified: 08-19-2023

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